8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound notable for its unique structural features, which include an ethoxy group, a fluorophenyl group, and a methoxyphenylmethyl group. This compound is classified within the pyrazoloquinoline family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound's IUPAC name reflects its intricate structure, highlighting the presence of multiple functional groups that contribute to its chemical behavior and reactivity.
Methods and Technical Details
The synthesis of 8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves several key steps:
Industrial Production Methods
For large-scale production, methods may be optimized for efficiency and cost-effectiveness, potentially incorporating continuous flow reactors to enhance yield and purity while minimizing waste.
Structure and Data
The molecular formula of 8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is , with a molecular weight of approximately 442.46 g/mol. The compound's structure can be represented using various notations including SMILES and InChI:
CCOC1=CC2=C(C=C1)C(=N2)C(=C(C=C(C=C2)F)F)C(C)=C(C)=C(C=C2)C(F)=C
InChI=1S/C26H22FN3O2/c1-3-32-21-11-12-24-22(14-21)26-23(25(28-29-26)18-7-9-19(27)10-8-18)16-30(24)15-17-5-4-6-20(13-17)31-2/h4-14,16H,3,15H2,1-2H3
This data illustrates the complexity and potential reactivity of the compound due to its multiple functional groups.
Types of Reactions
8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can participate in various chemical reactions:
Common Reagents and Conditions
Typical reagents for these reactions include:
The mechanism of action for 8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline likely involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects. Detailed mechanistic studies are essential to elucidate these pathways further.
Physical Properties
The physical properties of 8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline include:
Chemical Properties
Key chemical properties include:
Relevant analytical methods such as NMR spectroscopy and mass spectrometry can provide insights into these properties.
8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several significant applications in scientific research:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: